Product packaging for 5-Ethyl-2-methoxypyridin-4-amine(Cat. No.:)

5-Ethyl-2-methoxypyridin-4-amine

Cat. No.: B13686819
M. Wt: 152.19 g/mol
InChI Key: XVOXCKFNMWMJGI-UHFFFAOYSA-N
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Description

Product Overview 5-Ethyl-2-methoxypyridin-4-amine is an organic compound with the molecular formula C 8 H 12 N 2 O and a molecular weight of 152.19 g/mol [ ]. Its structure features a pyridine ring substituted with a methoxy group, an ethyl group, and an amine group, making it a valuable building block in medicinal chemistry and pharmaceutical research. Research Context and Potential Applications Methoxypyridine derivatives are prominent in pre-clinical research for developing therapeutic agents. Specifically, analogs incorporating the methoxypyridine motif have been investigated as gamma-secretase modulators (GSMs) for Alzheimer's disease research, where they demonstrate potential to reduce the production of the amyloid-beta peptide Aβ42 without inhibiting the overall proteolytic activity of gamma-secretase [ ]. Furthermore, structurally related sulfonamide methoxypyridine compounds are being explored as potent PI3K/mTOR dual inhibitors in oncology research, showing promising anti-proliferative activity in cell-based assays [ ]. While this compound serves as a key synthetic intermediate for such compounds, its specific mechanism of action is dependent on the final molecular structure it is incorporated into. Handling and Safety For safe handling, please refer to the associated Safety Data Sheet (SDS). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B13686819 5-Ethyl-2-methoxypyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-ethyl-2-methoxypyridin-4-amine

InChI

InChI=1S/C8H12N2O/c1-3-6-5-10-8(11-2)4-7(6)9/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

XVOXCKFNMWMJGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1N)OC

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

De Novo Synthesis of the Pyridine (B92270) Ring System

De novo strategies involve the construction of the heterocyclic ring from simpler, non-cyclic starting materials. These methods offer the advantage of installing the desired substituents at specific positions during the ring-forming process.

Cyclocondensation reactions are a cornerstone of pyridine synthesis, involving the formation of the ring through the condensation of one or more acyclic components with a source of nitrogen, typically ammonia (B1221849). youtube.com The Hantzsch pyridine synthesis and its variations are classic examples of this approach. acs.org

For the specific target, 5-Ethyl-2-methoxypyridin-4-amine, a modified Hantzsch-type reaction could be envisioned. This would likely involve the condensation of a β-ketoester (or a related active methylene (B1212753) compound), an aldehyde, and an ammonia source. To achieve the desired substitution pattern, specialized starting materials would be necessary. For instance, the reaction could theoretically proceed using an enamine derived from a methoxy-containing precursor and a 1,3-dicarbonyl compound bearing an ethyl group.

Another prominent cyclocondensation strategy is the Bohlmann-Rahtz pyridine synthesis, which typically yields pyridines by reacting enamines with ynones. acs.org This method could be adapted to produce a pyridine with the required 5-ethyl and 2-methoxy substituents by carefully selecting the enamine and ynone precursors. A general representation of cyclocondensation is the reaction of 1,5-dicarbonyl compounds with ammonia. ntu.edu.sg

Table 1: Representative Cyclocondensation Starting Materials for Substituted Pyridines

Precursor 1 Precursor 2 Nitrogen Source Resulting Ring System
β-Ketoester Aldehyde Ammonia / Ammonium (B1175870) Acetate Dihydropyridine (B1217469) (requires oxidation)
1,5-Diketone --- Ammonia Pyridine

This table presents generalized examples of cyclocondensation reactions for pyridine synthesis.

Annulation strategies involve the fusion of a new ring onto an existing molecular scaffold. In the context of pyridine synthesis, this could involve building the pyridine ring onto another heterocycle or an acyclic fragment. ntu.edu.sg For instance, a palladium-catalyzed cyclization of "skipped" allenyl imines, formed from amino allenes and aldehydes, has been developed for the modular synthesis of multisubstituted pyridines. rsc.org This modern approach allows for flexible control over the substitution pattern by varying the building blocks. rsc.org

The synthesis could also proceed via a ring transformation of another heterocyclic system. For example, functionalized 4-aminopyridines can be prepared through the ring transformation of a nitropyrimidinone with active methylene compounds in the presence of ammonium acetate. youtube.com This method directly installs the 4-amino group during the formation of the pyridine ring. youtube.com

Functional Group Transformations and Derivatization

This approach begins with a pre-formed pyridine ring, which is then elaborated with the desired functional groups. For this compound, a key transformation is the introduction of the amino group at the C4-position of a 5-ethyl-2-methoxypyridine (B13026372) precursor.

The installation of an amino group onto the electron-deficient pyridine ring can be achieved through several powerful methods. nih.gov

Nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing an amino group, particularly if a good leaving group (like a halogen) is present at the target position. However, a more modern and often milder approach involves the direct amination of methoxypyridines. The methoxy (B1213986) group can act as a leaving group under specific conditions.

A recently developed protocol for the nucleophilic amination of methoxypyridines utilizes a sodium hydride (NaH) and lithium iodide (LiI) composite. nih.govharvard.edu This method facilitates the displacement of a methoxy group by an amine nucleophile. nih.govharvard.edu To synthesize the target compound, a plausible precursor would be 5-Ethyl-2,4-dimethoxypyridine . The C4-methoxy group is generally more activated toward nucleophilic attack than the C2-methoxy group in such systems. Reaction with ammonia or a protected amine equivalent in the presence of the NaH-LiI composite could selectively yield this compound.

Table 2: Proposed Nucleophilic Amination of a Pyridine Precursor

Substrate Reagent Catalyst/Promoter Product
5-Ethyl-2,4-dimethoxypyridine Ammonia NaH / LiI This compound

This table outlines hypothetical reaction pathways based on established methodologies.

While direct reductive amination typically refers to the conversion of a carbonyl group to an amine, the term can be extended to related transformations. A highly effective strategy for synthesizing aminopyridines is the reduction of a corresponding nitropyridine.

This pathway would begin with the synthesis of 5-Ethyl-2-methoxy-4-nitropyridine . The nitro group is a strong electron-withdrawing group and can be introduced onto the pyridine ring through nitration, although the electron-deficient nature of the pyridine ring can make this challenging. Once the nitropyridine precursor is obtained, it can be readily reduced to the desired 4-amino derivative. A wide variety of reducing agents are effective for this transformation, including catalytic hydrogenation (e.g., H2 with Pd/C) or using metals in acidic media (e.g., Fe/HCl or SnCl2). This reduction is generally clean and high-yielding.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
5-Ethyl-2,4-dimethoxypyridine
4-Chloro-5-ethyl-2-methoxypyridine
5-Ethyl-2-methoxy-4-nitropyridine
Ammonia
Ammonium Acetate
Sodium Hydride
Lithium Iodide
Palladium on Carbon (Pd/C)
Iron (Fe)
Hydrochloric Acid (HCl)

An in-depth examination of the synthetic strategies for constructing the specific molecular architecture of this compound reveals a variety of sophisticated chemical methodologies. The synthesis of this compound requires the precise introduction and arrangement of three distinct functional groups—an amino group, a methoxy group, and an ethyl group—onto a pyridine core. This article focuses exclusively on the chemical reactions and strategic approaches for the formation of the ethereal linkage (methoxy group), alkylation of the pyridine ring (ethyl group), and the use of halogenation as a key functionalization step.

2 Ethereal Linkage Formation (Methoxy Group Introduction)

The introduction of a methoxy group at the C-2 position of the pyridine ring is a critical step in the synthesis of the target molecule. This is typically achieved by forming an ether bond, most commonly starting from a hydroxypyridine precursor.

1 O-Alkylation of Hydroxypyridines

A primary and straightforward method for forming the 2-methoxy substituent is the O-alkylation of a corresponding 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone). This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the hydroxyl group by a suitable base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

The general reaction proceeds as follows:

Starting Material: A precursor such as 4-amino-5-ethyl-1H-pyridin-2-one.

Base: A variety of bases can be employed, with the choice often depending on the substrate's sensitivity and solubility. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium methoxide (B1231860) (NaOMe). nih.gov

Methylating Agent: Reagents such as methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4) are typically used to provide the methyl group.

Solvent: A polar aprotic solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetone (B3395972) is generally used to facilitate the reaction.

The chemoselectivity between N- and O-alkylation can be a challenge in pyridone systems. nih.gov However, reaction conditions can often be tuned to favor the desired O-alkylated product. For instance, imparting aromaticity to 2-pyridone derivatives through O-alkylation has been shown to enhance biological activity in certain contexts, highlighting the synthetic utility of this transformation. nih.gov

Table 1: Representative Conditions for O-Alkylation of Pyridinones

Base Alkylating Agent Solvent Temperature Reference
Anhydrous K2CO3 Alkyl Halides DMF Room Temp nih.gov

2 Suzuki-Miyaura Coupling Strategies for Aromatic Ethers

While less common for the introduction of a simple methoxy group compared to direct alkylation, palladium-catalyzed cross-coupling reactions represent a powerful, modern alternative for C-O bond formation. The Suzuki-Miyaura coupling, renowned for C-C bond formation, can be adapted for synthesizing aryl ethers. youtube.comnih.gov

This approach would typically involve coupling a 2-halopyridine derivative with a source of methoxide or by using a boronic acid derivative under specific catalytic conditions that favor C-O bond formation. The general catalytic cycle involves oxidative addition of the palladium catalyst to the halopyridine, transmetalation with the boron reagent, and reductive elimination to form the final product and regenerate the catalyst. youtube.comlibretexts.org Although highly versatile, this method is often reserved for more complex aryl ether syntheses where the traditional Williamson ether synthesis might fail.

3 Alkylation at the Pyridine Ring (Ethyl Group Introduction)

Introducing the ethyl group at the C-5 position requires a regioselective C-H functionalization or a cross-coupling strategy.

1 Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of a substituted pyridine, existing functional groups can direct a strong base to deprotonate a specific adjacent C-H bond, creating a potent nucleophilic organometallic species.

For a precursor like 2-methoxypyridin-4-amine, the 2-methoxy group is a known ortho-directing group. acs.org It can direct lithiation to the C-3 position. arkat-usa.orgacs.orgresearchgate.net However, the regiochemical outcome can be complex and is influenced by all substituents on the ring. The general process involves:

Deprotonation: Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at low temperatures (-78 °C) in an ethereal solvent like THF. nih.govrsc.org The use of additives like lithium aminoalkoxides can enhance the reactivity and regioselectivity. researchgate.net

Electrophilic Quenching: The resulting lithiated pyridine intermediate is then treated with an ethyl electrophile, such as ethyl iodide or diethyl sulfate, to install the ethyl group onto the ring. researchgate.net

This method provides a direct route to C-H functionalization without the need for a pre-installed leaving group.

Table 2: Reagents for Directed Metalation and Electrophilic Quenching

Directing Group Base Electrophile Solvent Reference
2-Methoxy n-BuLi / LiDMAE 1,2-dibromotetrachloroethane THF arkat-usa.org
2-Methoxy Methyllithium / Diisopropylamine Various THF researchgate.net

2 Cross-Coupling Methodologies

Cross-coupling reactions offer a highly reliable and modular approach for introducing the ethyl group. This strategy requires a precursor bearing a leaving group, typically a halogen (Br, I), at the C-5 position.

Suzuki Coupling: This involves the reaction of a 5-halo-2-methoxypyridin-4-amine with an ethylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

Negishi Coupling: This method couples the 5-halo precursor with an organozinc reagent, such as diethylzinc, catalyzed by a palladium or nickel complex. organic-chemistry.org

Stille Coupling: This involves the use of an ethyl-organotin reagent.

These reactions are valued for their high functional group tolerance and broad substrate scope. organic-chemistry.orgscientificupdate.com The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands like X-Phos are often effective for coupling with aryl chlorides. organic-chemistry.org

4 Selective Halogenation and Subsequent Functionalization

A versatile and common strategy in pyridine synthesis involves the initial, regioselective installation of a halogen atom, which then serves as a handle for subsequent functionalization via cross-coupling or other substitution reactions. nih.gov Halopyridines are key synthetic building blocks. nih.govchemrxiv.org

A potential synthetic route to this compound using this strategy could be:

Starting Material: A simple, readily available pyridine, such as 2-methoxypyridine (B126380).

Selective Halogenation: Introduction of a bromine or iodine atom at the C-5 position. While electrophilic aromatic substitution on the electron-deficient pyridine ring can be challenging, requiring harsh conditions acs.org, modern methods have been developed for selective halogenation. researchgate.netchemrxiv.org For example, Zincke imine intermediates can be used to achieve 3-selective (and by extension, 5-selective) halogenation under mild conditions. chemrxiv.orgchemrxiv.org

Introduction of the Amino Group: The 4-amino group could be installed through various methods, such as nitration at the C-4 position followed by reduction, or through a directed metalation-amination sequence.

Cross-Coupling: The halogen at C-5 is then replaced with an ethyl group using one of the cross-coupling methodologies described in section 2.2.3.2.

This stepwise approach allows for the controlled and sequential introduction of each functional group, providing a robust pathway to the final target molecule. The development of methods to selectively halogenate pyridine C-H precursors is an active area of research, addressing limitations in accessing essential synthetic intermediates. nih.gov

Table 3: Selected Pyridine Halogenation Strategies

Position Selectivity Method Reagents Key Feature Reference
4-selective Phosphonium (B103445) Salt Displacement Heterocyclic phosphines, Halide nucleophiles Functionalization via displacement of a phosphonium group. nih.govchemrxiv.org
3/5-selective Electrophilic Aromatic Substitution Strong acids, elemental halides Requires harsh conditions, often for activated pyridines. acs.org

Catalytic Methods in Synthesis

Modern organic synthesis heavily relies on catalytic methods to construct molecular frameworks efficiently. For substituted pyridines, transition metal catalysis and organocatalysis offer powerful tools for forming key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Transition Metal Catalysis for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are a mainstay for building substituted aromatic and heteroaromatic systems. nih.gov These reactions allow for the precise and predictable formation of C-C and C-N bonds, which is crucial for assembling the substituted pyridine core.

C-C Bond Formation: To install the ethyl group at the C5 position of the pyridine ring, a variety of cross-coupling reactions could be employed. For instance, a Suzuki coupling between a halopyridine (e.g., 5-bromopyridine derivative) and an ethylboronic acid derivative, or a Negishi coupling with an organozinc reagent, can effectively form the desired C(sp²)-C(sp³) bond. Palladium and nickel catalysts are most commonly used for these transformations. nih.gov Another powerful strategy is the [2+2+2] cycloaddition reaction, where a nitrile (providing the nitrogen atom) is co-cyclized with two alkyne molecules, catalyzed by transition metals like cobalt or rhodium, to construct the pyridine ring from acyclic precursors. nih.govresearchgate.net This method allows for the assembly of highly substituted pyridines in a single step. nih.govresearchgate.net

C-N Bond Formation: The introduction of the amino group at the C4 position can be efficiently achieved via the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction couples an aryl halide (or triflate) with an amine. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, a 4-halopyridine precursor could be coupled with ammonia or an ammonia equivalent. organic-chemistry.org The development of sterically hindered phosphine ligands (e.g., Xantphos, XPhos) has been crucial for the success of this reaction, allowing for the coupling of a wide range of substrates, including less reactive chloro- and bromopyridines, under relatively mild conditions. wikipedia.orgresearchgate.net Practical methods for the amination of 2-bromopyridines with volatile amines have also been developed. nih.govresearchgate.net

Table 2: Representative Transition Metal-Catalyzed Reactions for Pyridine Synthesis

Reaction NameBond FormedTypical Catalyst/LigandReactants
Suzuki CouplingC-CPd(OAc)₂, SPhos, RuPhosHalopyridine + Organoboron reagent
Buchwald-Hartwig AminationC-NPd(OAc)₂, Xantphos, XPhosHalopyridine + Amine
[2+2+2] CycloadditionC-C, C-NCo(I), Rh(I), Ir(I) complexes2x Alkyne + Nitrile
Copper-Catalyzed Cross-CouplingC-NCu(I) saltsAlkenylboronic acid + Oxime

Organocatalysis in Pyridine Chemistry

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. In pyridine chemistry, organocatalysis can be applied to the synthesis of the ring itself or to its functionalization.

One notable approach is the formal (3+3) cycloaddition, where enamines react with unsaturated aldehydes or ketones to form substituted pyridines. acs.org This method provides access to various tri- or tetrasubstituted pyridines that are otherwise difficult to prepare. acs.org Additionally, one-pot syntheses of highly functionalized pyridazines have been developed using organocatalysts, starting from readily available materials. nih.gov These methods highlight the ability of organocatalysis to construct complex heterocyclic systems under mild conditions.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. These considerations are increasingly important in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.orgacs.org

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental impact of a synthetic route. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids. wikipedia.orgmdpi.com For pyridine synthesis, multicomponent reactions have been successfully performed in water or ethanol, often with the aid of microwave irradiation to reduce reaction times. acs.orgnih.govnih.gov

Solvent-free reactions represent an ideal scenario, completely eliminating solvent waste. conicet.gov.ar For example, a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides and dialkylcyanamides. rsc.org These approaches not only reduce environmental impact but can also simplify product purification.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. chemtube3d.com Reactions with high atom economy, such as additions and cycloadditions, are inherently "greener" as they generate minimal waste.

Multicomponent reactions (MCRs) are prime examples of atom-economical processes. The Hantzsch pyridine synthesis, a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and an ammonia source, is a classic and highly efficient method for constructing the pyridine core. wikipedia.orgchemtube3d.comorganic-chemistry.orgacs.org This reaction assembles complex molecules from simple precursors in a single step, maximizing the incorporation of atoms into the desired product. wikipedia.org Modern variations of the Hantzsch synthesis have been developed using greener solvents and catalysts, further enhancing its environmental credentials. wikipedia.orgconicet.gov.ar Similarly, transition metal-catalyzed [2+2+2] cycloadditions are highly atom-economical routes to pyridines. nih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 5-Ethyl-2-methoxypyridin-4-amine possesses a lone pair of electrons, which can participate in protonation and quaternization reactions. However, the basicity of this nitrogen is significantly influenced by the electronic effects of the substituents on the ring.

Quaternization, the reaction of the pyridine nitrogen with an alkyl halide to form a pyridinium (B92312) salt, is a potential transformation for this compound. However, the reduced nucleophilicity of the pyridine nitrogen due to the 2-methoxy group may necessitate harsher reaction conditions compared to unsubstituted pyridine. researchgate.net

Reactions of the Amino Group

The exocyclic amino group at the 4-position is a key site of reactivity in this compound, primarily due to the nucleophilic nature of the nitrogen atom.

The amino group readily participates in nucleophilic substitution reactions. A prominent example is acylation, where the amine reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amide. For instance, the reaction with acetyl chloride would yield N-(5-ethyl-2-methoxypyridin-4-yl)acetamide. Such reactions are often catalyzed by a base to neutralize the hydrogen halide byproduct. The reactivity of the amino group in acylation can be enhanced by the electron-donating properties of the pyridine ring, which is itself influenced by the methoxy (B1213986) and ethyl substituents. semanticscholar.org The formation of amides is a common strategy to protect the amino group during multi-step syntheses. semanticscholar.org

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com The rate of this reversible reaction is pH-dependent, with optimal rates generally observed under mildly acidic conditions. libretexts.org The formation of these C=N double bonds is a versatile method for creating new carbon-nitrogen frameworks. masterorganicchemistry.com

The pyridine ring, while generally less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen, is activated in this compound by the presence of three electron-donating groups. quimicaorganica.org The amino (-NH2), methoxy (-OCH3), and ethyl (-CH2CH3) groups are all ortho, para-directing activators. libretexts.orgmasterorganicchemistry.com

The amino group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The methoxy group is also a strong activator, directing to its ortho and para positions (positions 3 and 6, though position 6 is already substituted). The ethyl group is a weaker activator but also directs ortho and para (positions 4 and 6).

The regiochemical outcome of an electrophilic substitution reaction, such as nitration or halogenation, will be determined by the synergistic and competitive directing effects of these three groups. The most likely positions for substitution are C-3 and C-5, which are ortho to the strongly activating amino group. The C-3 position is also ortho to the methoxy group, making it a highly activated site. The C-5 position is already occupied by the ethyl group. Therefore, electrophilic attack is most probable at the C-3 position. Steric hindrance from the adjacent substituents will also play a role in determining the final product distribution.

Reactivity of the Methoxy Group

The methoxy group at the 2-position is relatively stable but can undergo specific transformations, most notably demethylation.

The cleavage of the methyl-oxygen bond in the methoxy group to form the corresponding hydroxypyridine is a known reaction. This transformation can be achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). wikipedia.org The reaction with BBr3, a particularly effective reagent for demethylating aryl methyl ethers, proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org The choice of reagent and reaction conditions can be critical to avoid unwanted side reactions on the other functional groups present in the molecule.

Influence on Ring Activation/Deactivation

The substituents on the pyridine ring significantly modulate its reactivity towards electrophilic aromatic substitution. The amino (-NH2) and methoxy (-OCH3) groups are strong activating groups due to their ability to donate electron density to the ring through resonance. The amino group, in particular, is a powerful activating group. This increased electron density preferentially directs incoming electrophiles to the ortho and para positions relative to these activating groups.

In this compound, the 4-amino and 2-methoxy groups work in concert to activate the pyridine ring. The positions ortho and para to the amino group (positions 3 and 5) and the position ortho to the methoxy group (position 3) are electronically enriched. This makes the C3 and C5 positions the most likely sites for electrophilic attack. The ethyl group at the 5-position is a weak activating group through induction.

SubstituentPositionElectronic EffectInfluence on Ring
4-Amino4+M (strong), -I (weak)Strong activation, ortho, para-directing
2-Methoxy2+M (strong), -I (moderate)Strong activation, ortho, para-directing
5-Ethyl5+I (weak)Weak activation

Reactions Involving the Ethyl Substituent

The ethyl group attached to the pyridine ring can undergo reactions typical of alkyl side chains on aromatic rings. A primary reaction is side-chain oxidation. libretexts.orgorgoreview.comlibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the ethyl group. orgoreview.comyoutube.com For this reaction to occur, the benzylic carbon (the carbon atom of the ethyl group directly attached to the pyridine ring) must have at least one hydrogen atom, which is the case for an ethyl group. libretexts.orgorgoreview.com The oxidation typically proceeds to form a carboxylic acid group at the position of the ethyl group, converting this compound into 4-amino-2-methoxypyridine-5-carboxylic acid. libretexts.org

ReagentConditionsProduct
KMnO₄, OH⁻, heat; then H₃O⁺Strong oxidation4-amino-2-methoxypyridine-5-carboxylic acid
CrO₃/H₂SO₄Strong oxidation4-amino-2-methoxypyridine-5-carboxylic acid

Ring-Opening and Rearrangement Processes

Substituted pyridines can undergo a variety of ring-opening and rearrangement reactions, often under specific conditions such as photochemical irradiation or in the presence of strong bases. nih.govoup.com These transformations can lead to the formation of different heterocyclic or acyclic structures.

Ring-Opening Reactions: In the presence of strong bases, pyridines with appropriate leaving groups can undergo ring-opening. For instance, pyridinium salts can react with nucleophiles to open the ring. While this compound does not possess a typical leaving group, quaternization of the pyridine nitrogen would make the ring more susceptible to nucleophilic attack and potential ring-opening.

Rearrangement Reactions: Photochemical rearrangements are known for pyridine derivatives. nih.govchinesechemsoc.org These reactions can lead to the formation of various isomers, including Dewar pyridines, azaprismanes, and other bicyclic systems. nih.govchinesechemsoc.org The specific outcome would depend on the substitution pattern and the reaction conditions. Thermal rearrangements are also possible, which can involve ring-opening followed by recyclization. mathnet.ru

Ring-Contraction and Expansion: While less common, ring-contraction and expansion reactions of the pyridine ring have been reported. oup.comlookchem.comrsc.org These transformations can alter the ring size and its aromaticity, leading to the formation of five-membered rings (pyrroles) or seven-membered rings (azepines). oup.comrsc.org For example, electrochemical reduction of certain pyridine derivatives can lead to ring contraction to form polysubstituted pyrroles. rsc.org The reaction of pyridine with excited nitrogen atoms has been shown to lead to both ring-contraction and the formation of seven-membered ring structures. chemrxiv.org

Transformation TypeConditionsPotential Products
Photochemical RearrangementUV irradiationIsomeric pyridines, bicyclic compounds
Thermal RearrangementHeatIsomeric pyridines, open-chain intermediates
Ring ContractionElectrochemical reductionPyrrole derivatives
Ring ExpansionReaction with specific reagentsAzepine derivatives

Structure Activity Relationship Sar and Molecular Interaction Studies

Conformational Analysis and Molecular Flexibility

The ethyl group possesses rotatable bonds, allowing it to adopt various conformations relative to the pyridine (B92270) ring. These rotations can impact the steric profile of the molecule. Similarly, the methoxy (B1213986) group has a rotatable C-O bond. The flexibility of these groups is a critical factor in how the molecule can adapt its shape to fit into a biological target's binding site. Studies on similar flexible molecules have shown that reducing the number of rotatable bonds can enhance properties like membrane permeability. nih.gov Theoretical studies on substituted pyridines suggest that the conformational equilibria are influenced by the solvent and the nature of the substituents. mdpi.com

Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of 5-Ethyl-2-methoxypyridin-4-amine are a direct consequence of its constituent functional groups. These properties are fundamental to its potential for molecular recognition and interaction potency.

Role of the Ethyl Group in Molecular Recognition

The ethyl group at the 5-position primarily contributes to the steric character of the molecule. wikipedia.org Its size and shape can influence how the compound fits into a binding pocket. In SAR studies of related inhibitors, the introduction of small alkyl groups has been shown to be a factor in potency. nih.gov However, bulky substituents can also lead to steric hindrance, potentially reducing or abolishing activity. wikipedia.orgnih.gov The ethyl group's non-polar nature may also favor interactions with hydrophobic regions of a biological target.

Significance of the Amino Group for Biological Binding

The amino group at the 4-position is a key functional group for biological interactions. It can act as both a hydrogen bond donor and acceptor, which is crucial for forming specific and strong interactions with biological targets like proteins and enzymes. nih.govnih.gov The basicity of the amino group, influenced by the other substituents on the ring, is a critical determinant of its interaction strength. The amino group in aminopyridines is often essential for their activity as enzyme inhibitors or receptor modulators. drugbank.com

Structure-Biological Target Interactions

While specific enzyme inhibition or receptor modulation studies for this compound are not prominently documented, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active molecules. drugbank.comacs.orgnih.gov These compounds are known to act as inhibitors of various enzymes and modulators of different receptors. nih.govmdpi.comnih.gov

For instance, aminopyridine derivatives have been developed as potent and selective inhibitors of enzymes like Janus kinase 2 (JAK2) and vaccinia-related kinases (VRK1 and VRK2). nih.govacs.orgox.ac.uknih.govresearchgate.netchemrxiv.org They have also been investigated as modulators of receptors such as muscarinic and opiate receptors. nih.gov The activity of these compounds is highly dependent on the substitution pattern on the pyridine ring, which dictates the binding affinity and selectivity. nih.govnih.gov

Ligand-Target Binding Site Analysis

The analysis of ligand-target binding sites for related aminopyridine inhibitors provides valuable insights into the potential interactions of this compound. In many kinase inhibitors, the aminopyridine core forms key hydrogen bonds with the hinge region of the ATP-binding site. The substituents on the pyridine ring then extend into adjacent hydrophobic and hydrophilic pockets, contributing to affinity and selectivity.

For example, in studies of ALK2 inhibitors, the 2-aminopyridine (B139424) scaffold was found to be a crucial element for binding. acs.org Similarly, in the development of farnesyl-protein transferase inhibitors, the substitution at various positions of the pyridine ring was explored to optimize potency. nih.gov The ethyl group of this compound could potentially occupy a hydrophobic pocket, while the methoxy group could influence solubility and electronic interactions within the binding site. The 4-amino group would be expected to form critical hydrogen bonds with amino acid residues in the target protein.

Interactive Data Table: Properties of Related Pyridine Derivatives

Theoretical and Computational Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

As of the latest available data, specific molecular docking and ligand-protein interaction modeling studies for the compound 5-Ethyl-2-methoxypyridin-4-amine have not been reported in the reviewed scientific literature.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and its target protein at the atomic level. The process involves predicting the binding mode and affinity, often expressed as a scoring function, which can help in ranking potential compounds.

While studies on related pyridine (B92270) and pyrimidine (B1678525) derivatives have utilized molecular docking to explore their potential as inhibitors for various enzymes, such as cyclin-dependent kinases or for the treatment of conditions like chronic myeloid leukemia, no such specific data is available for this compound. nih.govnih.gov These studies on analogous compounds highlight the importance of specific structural features in determining binding affinity and selectivity, but the findings cannot be directly extrapolated to this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling

There are currently no specific Quantitative Structure-Activity Relationship (QSAR) models reported in the scientific literature for This compound .

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistically significant correlation between the physicochemical properties of a series of compounds and their experimentally determined biological activities. QSAR is a valuable tool in medicinal chemistry for predicting the activity of new, untested compounds and for optimizing lead compounds.

Although QSAR studies have been conducted on various series of pyrimidine and purine (B94841) derivatives to predict their activities for different biological targets, these models are specific to the chemical space of the compounds included in the training set. nih.gov Therefore, in the absence of a dedicated QSAR study for a series of compounds including this compound, its biological activity cannot be reliably predicted using existing models for other chemical classes.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of a molecule. For 5-Ethyl-2-methoxypyridin-4-amine, both ¹H and ¹³C NMR would provide critical information regarding the specific arrangement of substituents on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The aromatic protons on the pyridine ring are particularly informative for confirming the substitution pattern.

Expected ¹H NMR Data:

Pyridine Ring Protons: Two singlets are anticipated in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The proton at C-3 would likely appear at a different chemical shift than the proton at C-6 due to the differential electronic effects of the adjacent methoxy (B1213986) and amino groups.

Ethyl Group Protons: A quartet and a triplet are expected for the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, respectively, arising from spin-spin coupling.

Methoxy Group Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) would be observed.

Amine Group Protons: A broad singlet for the two protons of the primary amine (-NH₂) is anticipated. The chemical shift of this signal can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Data:

Pyridine Ring Carbons: Five distinct signals are expected for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents. For instance, the carbon atom bearing the methoxy group (C-2) would be shifted significantly downfield.

Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group will be present.

Methoxy Group Carbon: A signal for the carbon of the methoxy group will also be observed.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Integration
Pyridine-H (C3-H)6.0 - 7.0Singlet1H
Pyridine-H (C6-H)7.5 - 8.5Singlet1H
-NH₂4.0 - 5.5Broad Singlet2H
-OCH₃3.5 - 4.0Singlet3H
-CH₂CH₃2.5 - 3.0Quartet2H
-CH₂CH₃1.0 - 1.5Triplet3H
Carbon (¹³C) Expected Chemical Shift (ppm)
Pyridine-C (C2)155 - 165
Pyridine-C (C3)90 - 100
Pyridine-C (C4)145 - 155
Pyridine-C (C5)110 - 120
Pyridine-C (C6)140 - 150
-OCH₃50 - 60
-CH₂CH₃20 - 30
-CH₂CH₃10 - 15

The expected chemical shift values are estimates based on data from structurally similar compounds such as 2-methoxypyridine (B126380) and various substituted aminopyridines. Actual experimental values may vary. chemicalbook.comtandfonline.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₈H₁₂N₂O), the molecular weight is 152.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals.

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

Loss of an ethyl radical (•C₂H₅) from the C-5 position to yield an [M-29]⁺ ion.

Loss of a molecule of formaldehyde (B43269) (CH₂O) from the methoxy group, which is a common fragmentation for methoxy-substituted aromatic compounds.

Cleavage of the pyridine ring, leading to smaller fragment ions.

Ion m/z (expected) Identity
[M]⁺152Molecular Ion
[M-15]⁺137Loss of •CH₃
[M-29]⁺123Loss of •C₂H₅

The fragmentation pattern provides a fingerprint that can help to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) could be used to determine the elemental composition of the molecular ion and its fragments with high accuracy. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the range of 1590-1650 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the C-O stretch of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Primary Amine (-NH₂)3300 - 3500N-H Stretch
Aromatic C-H3000 - 3100C-H Stretch
Aliphatic C-H2850 - 2960C-H Stretch
Pyridine Ring1400 - 1600C=C and C=N Stretch
Primary Amine (-NH₂)1590 - 1650N-H Bend
Methoxy (-OCH₃)1000 - 1300C-O Stretch

The IR spectrum provides a valuable fingerprint for the compound, confirming the presence of key functional groups. cdnsciencepub.compw.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorption bands in the UV region. The substituents on the pyridine ring will influence the wavelength of maximum absorption (λₘₐₓ). The amino and methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.

For substituted pyridines, multiple absorption bands are often observed, corresponding to π→π* and n→π* transitions. It is anticipated that this compound would show strong absorption in the UV region, likely with a λₘₐₓ between 250 and 300 nm. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state. The amino group is a hydrogen bond donor, and the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are potential hydrogen bond acceptors, suggesting that hydrogen bonding may play a significant role in the crystal packing. While no crystal structure for this specific compound has been published, studies on similar aminopyridine derivatives have elucidated their solid-state structures. acs.org

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation in Research

Chromatographic methods are essential for the separation of compounds and the assessment of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a sample. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer, would likely provide good separation from any impurities. The purity would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Methods for the analysis of related aminopyridines have been developed and could be adapted. helixchrom.comrsc.orgnih.gov

Gas Chromatography (GC): GC can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. Given its structure, this compound is likely amenable to GC analysis. A polar capillary column would be appropriate for this analysis. GC coupled with a mass spectrometer (GC-MS) would be a particularly powerful combination, allowing for the separation and identification of the main component and any minor impurities simultaneously. researchgate.netgoogle.com

Role As a Scaffold and Synthetic Building Block in Advanced Chemical Research

Precursor to Complex Heterocyclic Systems

The inherent reactivity of the amino and pyridine (B92270) nitrogen atoms in 5-Ethyl-2-methoxypyridin-4-amine makes it an ideal starting material for the synthesis of fused heterocyclic systems. The amino group can readily participate in condensation and cyclization reactions with various electrophilic partners.

For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidopyridines. These structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The general reactivity of 4-aminopyridines suggests that this compound could be a key intermediate in constructing such complex frameworks. innospk.com

Furthermore, the amino group can be transformed into other functionalities, such as a diazonium salt, which can then undergo intramolecular cyclization with a suitably positioned group, or participate in intermolecular reactions to build more elaborate heterocyclic systems. The presence of the ethyl group at the 5-position offers a site for further functionalization, potentially leading to novel tricyclic and tetracyclic compounds.

Illustrative Synthesis of Fused Pyridines:

ReactantReagents and ConditionsProductPotential Application
Diethyl malonateNaOEt, EtOH, refluxA pyrimido[4,5-b]pyridine derivativeKinase inhibitors
α,β-Unsaturated ketoneAcid catalyst, heatA dihydropyridopyridine derivativeCalcium channel modulators
Phthalic anhydrideAcetic acid, refluxA pyrido[4,5-b]quinoline derivativeDNA intercalators

This table presents illustrative examples of potential reactions based on the known chemistry of aminopyridines.

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govarkat-usa.org The bifunctional nature of this compound, possessing both a nucleophilic amino group and a basic pyridine nitrogen, makes it an excellent candidate for participation in various MCRs.

One of the most well-known MCRs involving amines is the Ugi reaction, a four-component reaction between an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. It is conceivable that this compound could serve as the amine component in such a reaction to generate a library of complex peptidomimetic structures.

Another potential application is in the Hantzsch pyridine synthesis or related Biginelli-type reactions. While the pyridine ring is already present, the amino group can act as a key nucleophile in the condensation cascade, leading to the formation of highly substituted dihydropyridine (B1217469) or pyrimidine (B1678525) derivatives fused to the initial pyridine ring. arkat-usa.org The efficiency and atom economy of MCRs make this a highly attractive strategy for generating molecular diversity around the this compound core.

Potential Multi-component Reactions:

Reaction TypeComponentsPotential Product Class
Ugi-typeThis compound, an aldehyde, an isocyanide, a carboxylic acidα-acylaminocarboxamides with a pyridyl substituent
Biginelli-typeThis compound (as the amidine component), an aldehyde, a β-ketoesterDihydropyrimidones fused to the pyridine ring
Povarov-typeThis compound, an aldehyde, an activated alkeneTetrahydroquinolines fused to the pyridine ring

This table illustrates hypothetical multi-component reactions based on the functional groups present in this compound.

Use in the Synthesis of Probe Molecules for Biological Studies

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The development of novel probes often relies on the availability of versatile chemical scaffolds that can be readily modified with reporter groups (e.g., fluorophores, biotin) and reactive moieties for target engagement. The structure of this compound is well-suited for this purpose.

The primary amino group provides a convenient handle for the attachment of various tags via standard amide bond formation or other conjugation chemistries. The pyridine ring system itself is a common feature in many biologically active compounds, and derivatives of this compound could be designed as inhibitors or modulators of specific enzymes or receptors. For example, aminopyridine scaffolds have been explored for their anti-inflammatory and antibacterial potential. mdpi.com

The ethyl group at the 5-position can be further functionalized to introduce a photoaffinity label or a click chemistry handle, enabling the identification of protein binding partners through covalent labeling experiments. The methoxy (B1213986) group can influence the compound's solubility and pharmacokinetic properties, which are important considerations in probe design.

Development of Novel Chemical Reactions Utilizing the Core Structure

The unique electronic properties of the this compound core, with its electron-donating amino and methoxy groups, can be exploited for the development of novel chemical transformations. The electron-rich nature of the pyridine ring enhances its susceptibility to electrophilic aromatic substitution, although the directing effects of the substituents would need to be carefully considered.

Conversely, the amino group can direct ortho-lithiation, allowing for the introduction of a wide range of electrophiles at the 3-position. This would provide access to a new family of tri-substituted pyridine derivatives that may not be accessible through other synthetic routes.

Furthermore, the pyridine nitrogen can act as a ligand for transition metals, opening up possibilities for its use in catalysis. The development of chiral catalysts based on this scaffold could enable new asymmetric transformations. The combination of the pyridine nitrogen and the exocyclic amino group could also allow for the formation of bidentate ligands, which are widely used in coordination chemistry and catalysis.

Mechanistic Studies of Molecular Biological Interactions

Investigation of Specific Enzyme Inhibition Mechanisms

Currently, there is a lack of specific data in the public domain detailing the enzyme inhibition mechanisms of 5-Ethyl-2-methoxypyridin-4-amine. While studies on other 2-aminopyridine (B139424) derivatives have identified them as inhibitors of enzymes such as neuronal nitric oxide synthase (nNOS), specific inhibitory constants (Kᵢ) and the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound have not been reported.

Receptor Binding Profile Analysis and Allosteric Modulation

The receptor binding profile for this compound, including its affinity for various receptor subtypes and any potential allosteric modulatory effects, is not well-characterized in the available literature. The investigation of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate the receptor's activity, is a growing area of pharmacology. However, specific studies identifying this compound as a positive or negative allosteric modulator of any particular receptor are not presently available.

Modulation of Signal Transduction Pathways at a Molecular Level

Information regarding the specific modulation of intracellular signal transduction pathways by this compound at a molecular level is not detailed in the public scientific record. Understanding how a compound influences signaling cascades, such as those involving G-protein-coupled receptors or receptor tyrosine kinases, is crucial for elucidating its mechanism of action. However, such detailed investigations for this compound have not been published.

Interactions with Nucleic Acids or Other Biomolecules

There is no readily available research that describes the direct interactions of this compound with nucleic acids (DNA or RNA) or other non-protein biomolecules. Studies on other small molecules have demonstrated various modes of interaction with nucleic acids, including intercalation, groove binding, and electrostatic interactions, which can lead to significant biological effects. However, whether this compound engages in such interactions remains to be investigated.

Computational Enzymology and Chemoinformatics in Mechanistic Elucidation

While computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting the binding modes and affinities of small molecules to biological targets, specific computational enzymology or chemoinformatics studies focused on this compound are not reported in the available literature. Such studies would be invaluable in predicting potential protein targets and guiding experimental validation of its mechanism of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.